Ethyl 2,3-dimethylpent-4-enoate

Description

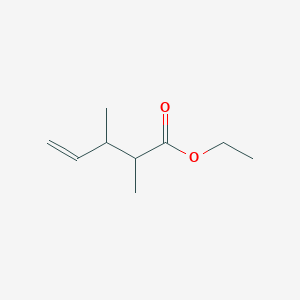

Ethyl 2,3-dimethylpent-4-enoate is an unsaturated ester characterized by a pent-4-enoate backbone with methyl substituents at positions 2 and 3 and an ethyl ester group. The compound’s reactivity and physical properties are influenced by the ethyl ester chain length and the steric effects of the methyl substituents, which may enhance stability or alter solubility compared to shorter-chain analogs .

Properties

CAS No. |

60066-59-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl 2,3-dimethylpent-4-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

CPHJRGIJAQUSAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethylpent-4-enoate undergoes several types of chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Corresponding alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dimethylpent-4-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethylpent-4-enoate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The double bond and ester group are key functional groups that participate in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key differences between Ethyl 2,3-dimethylpent-4-enoate and related compounds:

*Note: Properties for this compound are inferred from structural analogs.

Key Differences and Functional Impacts

Ester Group Variations: Ethyl vs. For example, Methyl 3,3-dimethylpent-4-enoate is prioritized in industrial applications due to its cost-effectiveness and volatility , whereas ethyl analogs may be preferred in controlled-release formulations. Chlorinated Derivatives: The introduction of chlorine (e.g., Ethyl 4-chloro-2,2-dimethylpent-4-enoate) increases molecular weight and reactivity, making such compounds suitable as intermediates in pesticide synthesis (e.g., cis-cypermethrin) .

Similar positional changes in other compounds (e.g., DOM vs. its α-ethyl analog) have been shown to significantly reduce pharmacological activity .

Market and Industrial Relevance: Methyl 3,3-dimethylpent-4-enoate dominates industrial markets due to its role in pesticide synthesis and established production infrastructure in regions like China . Ethyl analogs, while less documented, may occupy niche roles requiring enhanced stability or tailored pharmacokinetics.

Research Findings and Implications

- Synthetic Utility: Chlorinated derivatives (e.g., Ethyl 4-chloro-2,2-dimethylpent-4-enoate) demonstrate the importance of halogenation in enhancing reactivity for cross-coupling reactions, a trait that could extend to this compound with appropriate functionalization .

- Ethyl analogs likely share similar safety profiles but require empirical validation.

- Biological Activity: Structural parallels to DOM analogs suggest that this compound’s activity (e.g., enzyme inhibition or receptor binding) may differ markedly from methyl-substituted or halogenated variants, warranting targeted pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.